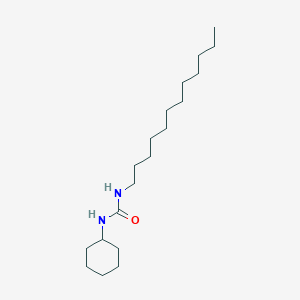

1-环己基-3-十二烷基脲

科学研究应用

1-环己基-3-十二烷基脲在科学研究中有多种应用:

化学: 用作选择性抑制剂,用于研究可溶性环氧化物水解酶在各种化学反应中的作用。

生物学: 研究其对血管平滑肌细胞增殖和内皮细胞功能的影响。

医学: 在治疗高血压、动脉粥样硬化和炎症性疾病方面的潜在治疗应用。

作用机制

1-环己基-3-十二烷基脲通过抑制可溶性环氧化物水解酶发挥作用,该酶参与环氧二十碳三烯酸的代谢。 通过抑制该酶,该化合物会提高环氧二十碳三烯酸的水平,环氧二十碳三烯酸具有多种生物学作用,包括降低血压和减少炎症 .

生化分析

Biochemical Properties

1-Cyclohexyl-3-dodecylurea plays a significant role in biochemical reactions by inhibiting soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . By inhibiting sEH, 1-Cyclohexyl-3-dodecylurea increases the levels of EETs, which are known for their anti-inflammatory and vasodilatory effects . This compound interacts with sEH through a strong, selective, competitive, and tight-binding mechanism, effectively reducing the enzyme’s activity .

Cellular Effects

1-Cyclohexyl-3-dodecylurea has been shown to influence various cellular processes. It decreases the proliferation of human vascular smooth muscle cells, which is beneficial in preventing conditions such as hypertension . Additionally, this compound has protective effects on kidney vasculature and glomeruli in animal models of hypertension . By increasing EET levels, 1-Cyclohexyl-3-dodecylurea also impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and antihypertensive properties .

Molecular Mechanism

At the molecular level, 1-Cyclohexyl-3-dodecylurea exerts its effects by binding to the active site of soluble epoxide hydrolase (sEH), inhibiting its activity . This inhibition prevents the hydrolysis of EETs into less active dihydroxyeicosatrienoic acids (DHETs), thereby increasing the levels of EETs . The elevated EET levels contribute to the compound’s anti-inflammatory and vasodilatory effects . Additionally, 1-Cyclohexyl-3-dodecylurea has been shown to lower blood pressure in hypertensive animal models through this mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cyclohexyl-3-dodecylurea have been observed to change over time. Chronic administration of this compound in hypertensive rats for 10 days resulted in a significant reduction in blood pressure . The stability and degradation of 1-Cyclohexyl-3-dodecylurea in laboratory settings have not been extensively studied, but its long-term effects on cellular function have shown promising results in reducing hypertension and protecting renal function .

Dosage Effects in Animal Models

The effects of 1-Cyclohexyl-3-dodecylurea vary with different dosages in animal models. In hypertensive rats, a dosage of 3 mg/day for 10 days significantly lowered blood pressure . The compound’s effects at higher doses and potential toxic or adverse effects have not been thoroughly investigated. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing any potential risks .

Metabolic Pathways

1-Cyclohexyl-3-dodecylurea is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase (sEH) . The metabolism of this compound in rat and human hepatic microsomes results in the formation of several metabolites, including the corresponding ω-carboxylate . The initial step of its metabolism is catalyzed by cytochrome P450 enzymes, followed by further metabolism involving dehydrogenases . These metabolic pathways enhance the compound’s sEH inhibition potency and contribute to its prodrug characteristics .

Transport and Distribution

1-Cyclohexyl-3-dodecylurea is a cell-permeable compound that can easily enter cells and tissues . Its transport and distribution within cells and tissues are facilitated by its lipophilic nature, allowing it to interact with cellular membranes and reach its target enzyme, soluble epoxide hydrolase (sEH) . The compound’s localization and accumulation within cells have not been extensively studied, but its cell-permeable properties suggest efficient distribution within the cellular environment .

Subcellular Localization

The subcellular localization of 1-Cyclohexyl-3-dodecylurea has not been explicitly detailed in the literature. Given its role as an inhibitor of soluble epoxide hydrolase (sEH), it is likely to be found in cellular compartments where sEH is active . This includes the cytoplasm and possibly other organelles involved in the metabolism of epoxyeicosatrienoic acids (EETs) .

准备方法

合成路线和反应条件: 1-环己基-3-十二烷基脲可以通过环己基异氰酸酯与十二烷胺的反应合成。 该反应通常在二氯甲烷或乙醇等有机溶剂中于受控温度条件下进行 .

工业生产方法: 1-环己基-3-十二烷基脲的工业生产方法涉及使用类似的反应条件进行大规模合成,但针对更高的产率和纯度进行了优化。 该化合物通常通过重结晶或色谱技术进行纯化 .

化学反应分析

反应类型: 1-环己基-3-十二烷基脲会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸盐。

还原: 还原反应可以将其转化为不同的脲衍生物。

取代: 取代反应可以将不同的官能团引入分子中.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂等还原剂。

取代: 使用卤代烷和酰氯等试剂.

形成的主要产物:

氧化: 形成ω-羧酸盐。

还原: 形成各种脲衍生物。

取代: 形成取代的脲化合物.

相似化合物的比较

类似化合物:

1-金刚烷基-3-十二烷基脲: 与环己基基团不同,它具有一个金刚烷基基团。

12-(3-环己基脲基)-十二烷酸: 与十二烷烃尾部添加一个酸基团不同.

独特性: 1-环己基-3-十二烷基脲因其作为可溶性环氧化物水解酶抑制剂的高选择性和效力而独一无二。 它提高环氧二十碳三烯酸水平和降低血压的能力使其成为研究和潜在治疗应用中的宝贵化合物 .

如果您还有其他问题或需要更多详细信息,请随时提问!

属性

IUPAC Name |

1-cyclohexyl-3-dodecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEWFBSYPFIYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403288 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402939-18-8 | |

| Record name | 1-cyclohexyl-3-dodecylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Cyclohexyl-3-dodecylurea interact with its target and what are the downstream effects?

A1: 1-Cyclohexyl-3-dodecylurea (CDU) acts as an inhibitor of soluble epoxide hydrolase (sEH) [, , ]. This enzyme typically catalyzes the conversion of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs) []. EETs exhibit antihypertensive and anti-inflammatory properties, playing a vital role in maintaining renal vascular function []. By inhibiting sEH, CDU effectively increases EET levels, leading to improved renal vascular function and protection against hypertension-induced damage [].

Q2: What is the role of 1-Cyclohexyl-3-dodecylurea in the context of human coronary arterioles?

A2: Research indicates that both EETs and DHETs can dilate human coronary arterioles (HCAs) through the activation of BKCa channels, suggesting their potential role as endothelium-derived hyperpolarizing factors (EDHFs) in the human heart []. Interestingly, CDU has been found to enhance the dilation caused by 14,15-EET while reducing the dilation observed with 11,12-EET in HCAs []. This contrasting effect highlights the complex interplay between different EET regioisomers and underscores the potential of sEH inhibition as a strategy for modulating myocardial perfusion [].

Q3: Does 1-Cyclohexyl-3-dodecylurea exhibit inhibitory activity against other epoxide hydrolases?

A3: While recognized as an sEH inhibitor, research reveals that CDU also inhibits EH3 (ABHD9), a member of a newly identified family of mammalian epoxide hydrolases []. This finding carries significant implications for the pharmacological profile of CDU and similar sEH inhibitors, especially considering sEH is being explored as a potential drug target for hypertension and type II diabetes [].

Q4: What are the limitations of using 1-Cyclohexyl-3-dodecylurea as a pharmacological tool to study the effects of sEH inhibition?

A4: While CDU effectively inhibits sEH, it's important to recognize its limitations. Research suggests that the vasodilatory effects of adamantyl-urea sEH inhibitors, like AUDA, are more potent than CDU in mesenteric resistance arteries []. This difference highlights that the structural features of sEH inhibitors, particularly the presence of an adamantyl group and carbon chain length, significantly impact their activity and underscores the need to consider these factors when interpreting experimental results.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B1229477.png)

![1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)

![7-ethoxy-3-(2-methoxyethyl)-N-methyl-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1229479.png)

![3-[(2-Chlorophenyl)methyl]-7-[4-[4-(trifluoromethyl)phenyl]-1-piperazinyl]triazolo[4,5-d]pyrimidine](/img/structure/B1229481.png)

![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide](/img/structure/B1229482.png)

![1-[2-[3-(N-ethylanilino)propylamino]-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1229485.png)

![1-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-3-thiophen-2-ylurea](/img/structure/B1229489.png)

![6-[6-(3-Methoxyphenyl)-2,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1229491.png)

![1-{5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-ETHYLPIPERAZINE](/img/structure/B1229501.png)

![3-Hydroxy-6-(hydroxymethyl)-2-[(3-methoxyphenyl)-(2-pyridinylamino)methyl]-4-pyranone](/img/structure/B1229502.png)